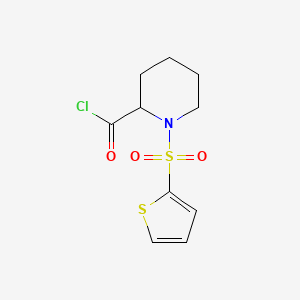

1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride

Description

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S2/c11-10(13)8-4-1-2-6-12(8)17(14,15)9-5-3-7-16-9/h3,5,7-8H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXIEGGMJPGGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)Cl)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride typically follows a sequence involving:

- Introduction of the thienyl sulfonyl substituent onto the piperidine ring

- Functionalization at the 2-position of the piperidine ring to install a carboxylic acid or related precursor

- Conversion of the carboxylic acid moiety to the corresponding acid chloride (carbonyl chloride)

This approach allows for precise control over substitution patterns and functional group transformations essential for downstream applications.

Preparation of the Piperidine-2-carboxylic Acid Intermediate

The starting material often used is isonipecotic acid (piperidine-2-carboxylic acid), which provides the piperidine ring with a carboxyl group at the 2-position. This compound is commercially available or can be synthesized via established routes.

- Example procedure: Isonipecotic acid is reacted with thionyl chloride (SOCl₂) under controlled temperature (20–30 °C) to convert the carboxylic acid to the acid chloride intermediate, piperidine-2-carbonyl chloride. This reaction typically proceeds over 14 hours with stirring, followed by concentration and precipitation steps to isolate the acid chloride hydrochloride salt with yields reported up to 95%.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Isonipecotic acid + SOCl₂ (20–30 °C) | Conversion to piperidine-2-carbonyl chloride hydrochloride | 95 |

Introduction of the 2-Thienylsulfonyl Group

The thienyl sulfonyl substituent is introduced onto the nitrogen atom of the piperidine ring via a sulfonylation reaction:

- The piperidine nitrogen is reacted with 2-thienylsulfonyl chloride or an equivalent sulfonylating agent under basic conditions to form the sulfonamide linkage.

- This step requires careful control of stoichiometry and reaction conditions to avoid overreaction or side products.

While specific experimental details for this step on the target compound are limited in open literature, analogous sulfonylation reactions typically employ bases such as triethylamine or DIPEA in solvents like dichloromethane or DMF at room temperature.

Formation of the Carbonyl Chloride Functional Group

The final step involves converting the piperidine-2-carboxylic acid or its derivatives into the corresponding acid chloride:

- Common reagents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅).

- The reaction is performed under anhydrous conditions, often at mild temperatures (0–30 °C) to avoid decomposition.

- The acid chloride is isolated as a hydrochloride salt or in pure form depending on subsequent use.

This transformation is critical as the acid chloride is highly reactive and suitable for further synthetic elaboration.

Representative Multi-Step Synthesis Outline

Analytical and Purification Techniques

- NMR Spectroscopy: Proton NMR (¹H NMR) is used to confirm the substitution pattern and purity. Characteristic signals for the piperidine ring protons and thienyl sulfonyl protons are observed.

- Chromatography: Column chromatography on silica gel with solvents such as ethyl acetate/hexane mixtures is employed for purification.

- Crystallization: Precipitation from solvents like hexane or ether aids in isolating hydrochloride salts.

- Yield: Overall yields vary depending on reaction scale and purification but typically range between 30% to 95% for individual steps, with the sulfonylation step being critical for yield optimization.

Summary of Key Research Findings

- The use of thionyl chloride for acid chloride formation from isonipecotic acid is well-established and yields high purity intermediates suitable for further functionalization.

- Sulfonylation reactions require mild bases and anhydrous conditions to achieve selective N-sulfonylation without ring degradation.

- Multi-step synthetic routes allow for the incorporation of the thienyl sulfonyl group and acid chloride functionality with good control over regio- and chemoselectivity.

- The resulting this compound is a versatile intermediate for pharmaceutical and material science applications due to its reactive acyl chloride group and biologically relevant sulfonamide moiety.

Chemical Reactions Analysis

1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Oxidation and Reduction Reactions: The thienylsulfonyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Hydrolysis: The carbonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride with Piperidine, 2-(2,4-dimethoxyphenyl)-, hydrochloride (1:1), (2R)- (CAS: 1391470-47-5), a structurally distinct piperidine derivative:

| Property | This compound | Piperidine, 2-(2,4-dimethoxyphenyl)-, hydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₃S₂ | C₁₃H₂₀ClNO₂ |

| Molecular Weight (g/mol) | 293.8 | 257.76 |

| Key Functional Groups | Sulfonyl, carbonyl chloride, thiophene | Dimethoxyphenyl, hydrochloride salt |

| Substituent Characteristics | Electron-withdrawing (sulfonyl, thiophene) | Electron-donating (methoxy groups) |

| Reactivity Profile | High (reactive carbonyl chloride) | Moderate (stable hydrochloride salt) |

| Commercial Availability | Discontinued | Available (supplier-dependent) |

Key Differences and Implications

- Electronic Effects : The thienylsulfonyl group in the target compound introduces strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride moiety. This contrasts with the electron-donating methoxy groups in the dimethoxyphenyl derivative, which stabilize the adjacent piperidine ring .

- Reactivity : The carbonyl chloride group in the target compound is highly reactive, making it suitable for synthesizing amides or esters. In contrast, the hydrochloride salt of the dimethoxyphenyl derivative is more stable and likely used in salt metathesis or as a precursor in alkaloid synthesis .

- Molecular Weight and Solubility: The higher molecular weight and sulfur content (24.8% in the target compound vs. none in the dimethoxyphenyl derivative) may reduce aqueous solubility but enhance lipid membrane permeability, a critical factor in medicinal chemistry applications .

Research Findings and Limitations

- Direct Comparative Studies: No peer-reviewed studies directly comparing these compounds were identified in available literature. Conclusions are inferred from structural and functional group analysis.

- Data Gaps : Key properties (e.g., melting/boiling points, solubility) for both compounds are unreported in accessible sources, limiting quantitative comparisons .

Biological Activity

1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings. The analysis includes data tables summarizing key studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C10H12ClNO3S2

- CAS Number : 941867-69-2

The presence of the thienyl sulfonyl group in its structure is pivotal in modulating its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Preliminary studies indicate that this compound may act as an inhibitor of certain protein targets, influencing pathways related to cancer, neurodegenerative diseases, and inflammation.

Therapeutic Applications

- Cancer Treatment : Research suggests that derivatives of piperidine compounds can exhibit anticancer properties by inhibiting farnesyltransferase and other cancer-related enzymes .

- Neurological Disorders : The compound shows promise in treating neurodegenerative diseases by targeting pathways associated with α-synuclein amyloidogenesis, which is implicated in conditions like Parkinson's disease and Alzheimer's disease .

- Antimicrobial Activity : Some studies indicate that related piperidine derivatives possess antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(2-Thienylsulfonyl)piperidine-2-carbonyl chloride, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves sulfonylation of a piperidine precursor using 2-thiophenesulfonyl chloride (Thiophene-2-sulfonyl chloride) under anhydrous conditions. Subsequent acylation with phosgene or oxalyl chloride introduces the carbonyl chloride group. Reaction optimization includes:

- Temperature control (0–5°C during sulfonylation to minimize side reactions).

- Use of non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts.

- Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and sulfonyl/carbonyl group integration .

- IR : Identify characteristic peaks (e.g., S=O stretching at ~1350–1150 cm⁻¹, C=O at ~1800 cm⁻¹) .

- Chromatography :

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm.

- TLC : Use silica gel plates with ethyl acetate/hexane mixtures for rapid reaction monitoring .

Q. What protocols ensure safe handling and storage of this compound given its reactive carbonyl chloride group?

- Handling : Use anhydrous conditions, glove boxes, or Schlenk lines to prevent hydrolysis. Employ personal protective equipment (PPE): nitrile gloves, chemical-resistant aprons, and face shields.

- Storage : Store in amber glass vials under inert gas (Ar) at –20°C. Regularly monitor for decomposition (e.g., gas evolution or discoloration) .

Advanced Research Questions

Q. How can side reactions during acylation with this compound be minimized in complex reaction systems?

- Mitigation Strategies :

- Pre-activate the compound with catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity.

- Use scavengers (e.g., molecular sieves) to absorb moisture.

- Conduct reactions in aprotic solvents (e.g., dichloromethane or THF) to avoid nucleophilic interference .

- Case Study : In peptide coupling, competing hydrolysis can be reduced by maintaining pH < 7 and using excess coupling agents like HOBt (hydroxybenzotriazole) .

Q. What computational approaches predict the reactivity of this compound in novel nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., carbonyl carbon vs. sulfonyl sulfur).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar vs. non-polar media).

- Validation : Compare computed activation energies with experimental kinetic data to refine models .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Root Cause Analysis :

- Compare purity levels (e.g., HPLC vs. NMR quantification discrepancies).

- Assess assay conditions (e.g., buffer pH affecting sulfonamide group ionization).

- Unified Protocol : Standardize bioactivity assays (e.g., fixed incubation times, cell lines) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Lab-Scale Best Practices :

- Conduct small-scale hazard tests (e.g., DSC for exothermic decomposition).

- Install fume hoods with HEPA filters to capture volatile byproducts (e.g., HCl gas).

- Emergency Response : Pre-neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.